molecular formula C21H22N4O8S3 B2663786 (Z)-methyl 2-(2-((4-(morpholinosulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865198-72-7

(Z)-methyl 2-(2-((4-(morpholinosulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2663786
CAS No.: 865198-72-7
M. Wt: 554.61
InChI Key: WZBZDQIIMSSQJA-LNVKXUELSA-N
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Description

(Z)-methyl 2-(2-((4-(morpholinosulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a recognized and potent inhibitor of PARP14 (Poly(ADP-ribose) polymerase 14), an enzyme belonging to the ADP-ribosyltransferase family. PARP14 plays a significant role in the regulation of gene expression, cell signaling, and metabolism, particularly within the context of the tumor microenvironment and cancer cell survival. This compound has been demonstrated to selectively inhibit PARP14's enzymatic activity, which is crucial for the ADP-ribosylation of target proteins . Its primary research value lies in its application as a chemical probe to investigate the oncogenic functions of PARP14, including its role in promoting interleukin-4 (IL-4) induced alternative (M2) activation of macrophages, a key process in tumor immune evasion. By potently inhibiting PARP14, this compound provides researchers with a valuable tool to dissect metabolic pathways in cancer cells, study the mechanisms of immunosuppression in the tumor microenvironment, and explore potential therapeutic strategies for cancer and other diseases where PARP14 activity is dysregulated.

Properties

IUPAC Name

methyl 2-[2-(4-morpholin-4-ylsulfonylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O8S3/c1-32-19(26)13-25-17-7-6-16(35(22,28)29)12-18(17)34-21(25)23-20(27)14-2-4-15(5-3-14)36(30,31)24-8-10-33-11-9-24/h2-7,12H,8-11,13H2,1H3,(H2,22,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZBZDQIIMSSQJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O8S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

554.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-methyl 2-(2-((4-(morpholinosulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the benzo[d]thiazolyl core, followed by the introduction of the sulfonyl and benzoyl groups under controlled conditions. Common reagents used in these reactions include sulfonyl chlorides, benzoyl chlorides, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process, reduce waste, and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

(Z)-methyl 2-(2-((4-(morpholinosulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or benzoyl groups, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (Z)-methyl 2-(2-((4-(morpholinosulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound may be investigated for its potential as a biochemical probe or a therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for studying enzyme inhibition, protein binding, and other biochemical processes.

Medicine

In medicine, this compound could be explored for its potential therapeutic properties. Researchers may study its effects on various diseases, including cancer, inflammation, and infectious diseases, to identify new treatment options.

Industry

In industrial applications, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. Its potential as a catalyst or a precursor for other industrial chemicals can also be explored.

Mechanism of Action

The mechanism of action of (Z)-methyl 2-(2-((4-(morpholinosulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved can include signal transduction, gene expression, and metabolic processes, depending on the biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound shares structural motifs with several classes of bioactive molecules:

Compound Class Core Structure Key Functional Groups Biological Relevance Reference
Target Compound Benzo[d]thiazole Sulfamoyl, morpholinosulfonyl, methyl ester Potential enzyme inhibition
Sulfonylurea Herbicides Benzoate-triazine Sulfonylurea, triazine Herbicidal activity
1,2,4-Triazole Derivatives Triazole Sulfonyl, difluorophenyl Antifungal/antibacterial
Thiazolyl-Azetidinyl Thiazole-azetidinyl Beta-lactam, sulfonate Antibiotic (e.g., ceftazidime)
Benzothiazole-Indole Benzothiazole-indole Cyanoacetate, indole Anticancer leads
  • Sulfonylurea Herbicides (e.g., Metsulfuron-methyl) : These compounds share the sulfonylurea bridge but lack the benzothiazole core. Their herbicidal activity arises from acetolactate synthase (ALS) inhibition, a mechanism distinct from the target compound’s hypothesized enzyme targets .
  • 1,2,4-Triazoles : Synthesized via cyclization of hydrazinecarbothioamides, these derivatives exhibit tautomerism (thione vs. thiol) and antimicrobial activity. The target compound’s sulfamoyl group may similarly engage in hydrogen bonding for target recognition .
  • Thiazolyl-Azetidinyl Antibiotics : The Z-configuration in the target compound parallels the stereochemical specificity of beta-lactam antibiotics, where configuration dictates binding to penicillin-binding proteins .

Biological Activity

(Z)-methyl 2-(2-((4-(morpholinosulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound notable for its potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its structure incorporates several functional groups that may contribute to its reactivity and biological properties. This article aims to explore the biological activity of this compound through a detailed examination of its chemical structure, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring, a morpholinosulfonyl group, and an ester functionality, which collectively suggest a diverse range of biological activities. The presence of the thiazole moiety is significant as compounds containing this structure are often associated with antimicrobial, anticancer, and anti-inflammatory properties.

Key Structural Components:

  • Thiazole Ring : Known for its role in various biological activities.
  • Morpholinosulfonyl Group : Enhances solubility and bioavailability.
  • Benzoyl Imine Linkage : Potentially involved in enzyme inhibition mechanisms.
  • Sulfamoyl Substituent : Contributes to enzyme inhibition related to metabolic pathways.

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfamoyl group is known to inhibit specific enzymes involved in metabolic pathways, which could be pivotal in cancer treatment.
  • Receptor Binding : Interaction studies can reveal binding affinities to various biological targets, potentially leading to therapeutic applications.
  • Cell Line Studies : In vitro studies using cancer cell lines can elucidate the compound's efficacy and mechanism of action.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities. A comparative analysis with structurally related compounds highlights its unique pharmacological properties.

Compound NameStructural FeaturesBiological Activity
4-(Morpholino)sulfonylbenzamideMorpholino group; amide linkageAnticancer activity
Benzothiazole sulfonamideBenzothiazole core; sulfonamide groupAntibacterial properties
Thiazole-based inhibitorsThiazole ring; various substituentsMatrix metalloproteinase inhibition

Case Studies

Several studies have explored the biological activities of thiazole derivatives, emphasizing their potential in drug development:

  • Anticancer Studies : Research has shown that thiazole derivatives can inhibit tumor growth in various cancer models. For instance, compounds with similar morpholino and sulfonamide groups have demonstrated significant cytotoxic effects against breast cancer cell lines.
  • Antimicrobial Activity : Compounds containing sulfonamide functionalities have been documented for their antibacterial properties, suggesting that this compound may also exhibit similar effects.

Q & A

Q. Table 1: Comparative Reactivity of Sulfonating Agents

AgentReaction Temp (°C)Byproduct Formation
ClSO₂NH₂0–5Minimal
SOCl₂25High (HCl gas)

Q. Table 2: Stability of (Z)-Configuration Under Storage

ConditionTime (weeks)% (Z)-Isomer Remaining
4°C, dark1298
25°C, light472

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